![molecular formula C9H14F2O B13521579 {8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)
{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{8,8-Difluorobicyclo[321]octan-3-yl}methanol is a bicyclic compound with the molecular formula C₉H₁₄F₂O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a bicyclo[321]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol typically involves the fluorination of a bicyclo[3.2.1]octane derivative followed by the introduction of a hydroxyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxyl group can be introduced through a subsequent reaction with a suitable alcohol precursor under controlled conditions .
Industrial Production Methods
Industrial production methods for {8,8-Difluorobicyclo[32 the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic framework .
Wissenschaftliche Forschungsanwendungen
{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of {8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methanol: Another fluorinated bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octan-3-ol: A bicyclic compound with a nitrogen atom in the ring, used in the synthesis of tropane alkaloids.
Uniqueness
{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination of features provides distinct chemical reactivity and potential for various applications that are not shared by its analogs .
Eigenschaften
Molekularformel |
C9H14F2O |
|---|---|
Molekulargewicht |
176.20 g/mol |
IUPAC-Name |
(8,8-difluoro-3-bicyclo[3.2.1]octanyl)methanol |
InChI |
InChI=1S/C9H14F2O/c10-9(11)7-1-2-8(9)4-6(3-7)5-12/h6-8,12H,1-5H2 |
InChI-Schlüssel |
OEAJLYYBSDTJAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1C2(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
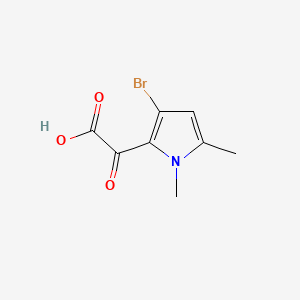
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate](/img/structure/B13521540.png)
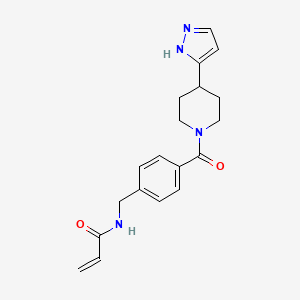
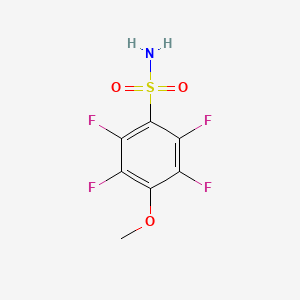
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
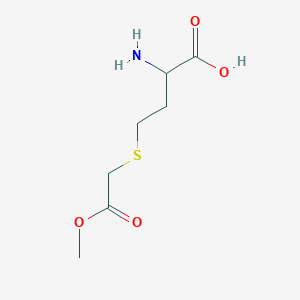
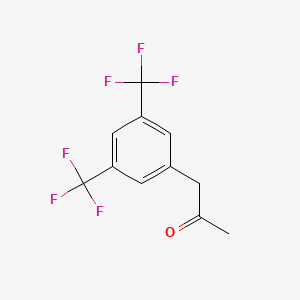
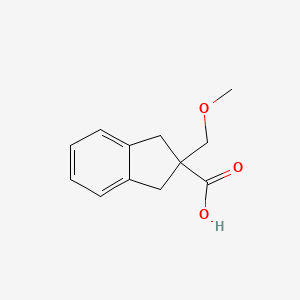
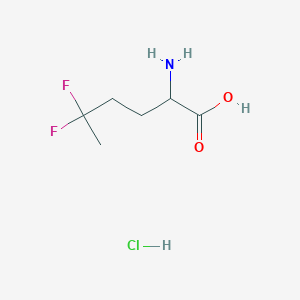
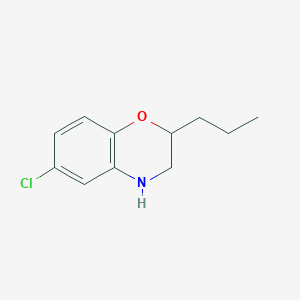

![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
